REACTION_SMILES
|
[Br:10][CH2:11][CH2:12][CH2:13][Br:14].[CH2:1]1[CH:2]=[CH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21.[Na+:16].[OH-:15]>>[C:1]1([CH2:13][CH2:12][CH2:11][Br:10])=[CH:2][CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1=Cc2ccccc2C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCC1=CCc2ccccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |